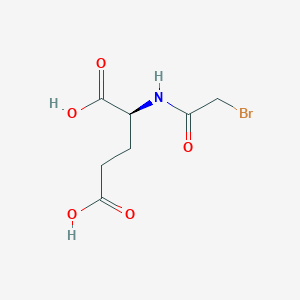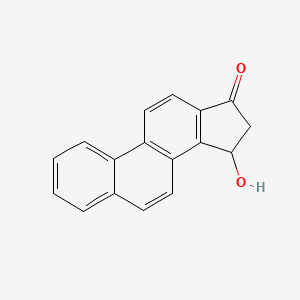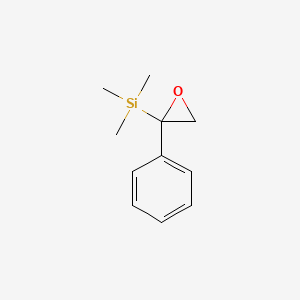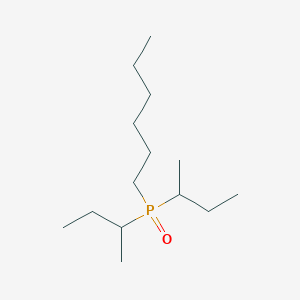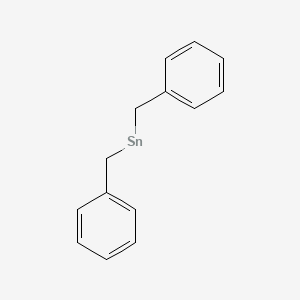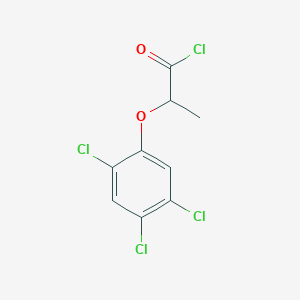
2-(2,4,5-Trichlorophenoxy)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
2-(2,4,5-Trichlorophenoxy)propionic acid: Formed through hydrolysis.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the production of herbicides and plant growth regulators.
作用机制
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different side chains.
2-(2,3,5-Trichlorophenoxy)propanoyl chloride: A closely related compound with slight variations in the chlorine substitution pattern.
Uniqueness
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .
属性
CAS 编号 |
55746-49-1 |
|---|---|
分子式 |
C9H6Cl4O2 |
分子量 |
287.9 g/mol |
IUPAC 名称 |
2-(2,4,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3 |
InChI 键 |
VQKNUKBYXLCMRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
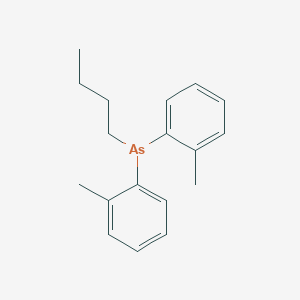

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)

